molecular formula C10H15N3O B7871184 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol

Cat. No.: B7871184
M. Wt: 193.25 g/mol
InChI Key: LDOWWLKDZADARM-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound that features both a piperidine and a pyrimidine ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many bioactive molecules, and the pyrimidine ring, known for its role in nucleic acids, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol typically involves the reaction of 4-methyl-2-chloropyrimidine with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidin-3-ol moiety. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-(4-Methylpyrimidin-2-yl)piperidin-3-one.

    Reduction: Formation of 1-(4-Methyl-1,2,3,4-tetrahydropyrimidin-2-yl)piperidin-3-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-(4-Chloropyrimidin-2-yl)piperidin-3-ol: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.

    1-(4-Methylpyridin-2-yl)piperidin-3-ol: Contains a pyridine ring instead of a pyrimidine ring, which may affect its chemical properties and applications.

    1-(4-Methylpyrimidin-2-yl)piperidin-4-ol: The hydroxyl group is positioned differently, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-11-10(12-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOWWLKDZADARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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